Aldoxorubicina

Descripción general

Descripción

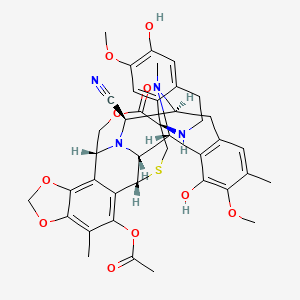

Aldoxorubicin, also known as INNO-206, is an antineoplastic agent and an albumin-binding prodrug of doxorubicin . It is classified as a small molecule and is currently in the investigational stage .

Synthesis Analysis

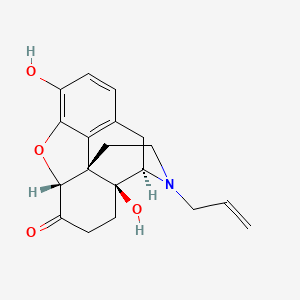

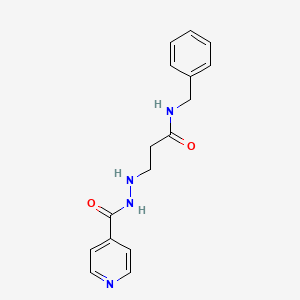

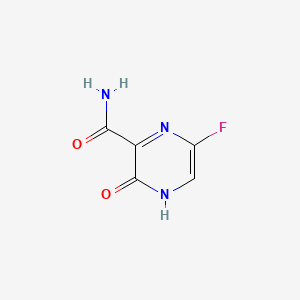

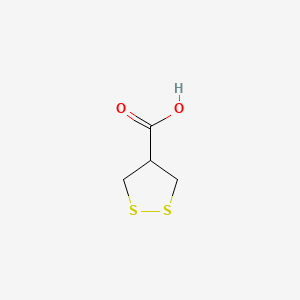

Aldoxorubicin is a prodrug of doxorubicin that binds to serum albumin immediately after administration through an acid-sensitive hydrazone linker . It is then transported to tumor tissues where the acidic environment cleaves the linker and facilitates delivery of a tumor-targeted drug payload .Molecular Structure Analysis

Aldoxorubicin belongs to the class of organic compounds known as anthracyclines . These are polyketides containing a tetracenequinone ring structure with a sugar attached by a glycosidic linkage . The molecular formula of Aldoxorubicin is C37H42N4O13 .Chemical Reactions Analysis

The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker . This mechanism allows for targeted delivery of the drug to tumor cells .Physical And Chemical Properties Analysis

The average mass of Aldoxorubicin is 750.748 Da and its monoisotopic mass is 750.274841 Da . It has a density of 1.6±0.1 g/cm3 .Mecanismo De Acción

Target of Action

Aldoxorubicin primarily targets DNA topoisomerase 2-alpha , a crucial enzyme involved in DNA replication and transcription . This enzyme plays a significant role in controlling the topological states of DNA, thereby facilitating processes like replication and transcription.

Mode of Action

Aldoxorubicin, also known as INNO-206, is a prodrug of doxorubicin . It binds to endogenous albumin in the bloodstream after administration through an acid-sensitive hydrazone linker . This binding facilitates the transportation of the drug to the tumor cells, bypassing uptake by other non-specific sites, including the heart, bone marrow, and gastrointestinal tract . Once the albumin-bound aldoxorubicin reaches the tumor, the acidic environment of the tumor cell triggers the cleavage of the acid-sensitive linker, releasing free doxorubicin .

Biochemical Pathways

Doxorubicin, the active form of aldoxorubicin, is known to bind to DNA-associated enzymes and intercalate with DNA base pairs . It influences various molecular signals, such as AMPK (AMP-activated protein kinase), which induces apoptosis and affects the Bcl-2/Bax apoptosis pathway . This alteration in the Bcl-2/Bax ratio can lead to the downstream activation of different caspases, resulting in apoptosis .

Pharmacokinetics

Aldoxorubicin exhibits a long mean half-life (20.1–21.1 h), a narrow mean volume of distribution (3.96–4.08 L/m²), and a slow mean clearance rate (0.136–0.152 L/h/m²) . Very little doxorubicin and its major metabolite doxorubicinol, which has been implicated in doxorubicin-associated cardiotoxicity, are excreted in urine .

Result of Action

Upon release in the tumor cell, doxorubicin distributes to various cellular compartments, including the Golgi apparatus, mitochondria, and nucleus, leading to subsequent cytotoxic effects . In both cancer model systems and human xenografts, aldoxorubicin has demonstrated in vitro and in vivo activities . Preclinical models also support its decreased cardiac effects compared to doxorubicin .

Action Environment

The action of aldoxorubicin is influenced by the tumor’s environment. The acidic environment within the tumor cell triggers the release of doxorubicin from the albumin-bound aldoxorubicin . This preferential accumulation and release mechanism in tumors helps to enhance the drug’s efficacy and stability while minimizing its uptake by non-specific sites .

Aplicaciones Científicas De Investigación

Tratamiento de Sarcomas de Tejidos Blandos

Aldoxorubicina ha demostrado ser prometedora en el tratamiento de los sarcomas de tejidos blandos (STS). Se une a la albúmina sérica después de la administración y se transporta a los tejidos tumorales. El ambiente ácido del tumor escinde el enlace, liberando doxorubicina directamente en las células tumorales . Los ensayos clínicos han demostrado una mejor supervivencia libre de progresión y tasas de respuesta en comparación con la doxorubicina, aunque no se evidenció ningún beneficio de supervivencia .

Mitigación de la Cardiotoxicidad

Una de las ventajas significativas de la this compound sobre la doxorubicina tradicional es su cardiotoxicidad reducida. El diseño del profármaco permite la retención preferencial del conjugado fármaco-albúmina en el tejido tumoral, lo que lleva a una disminución de los efectos cardíacos. Esto ha sido respaldado por modelos preclínicos y estudios clínicos .

Optimización de la Farmacocinética

El perfil farmacocinético de la this compound está optimizado para mejorar la entrega a los sitios tumorales. El conjugado fármaco-albúmina tiene un complejo estable a pH fisiológico, que se hidroliza en condiciones ácidas del lisosoma endocítico del tumor. Este sistema de entrega dirigido da como resultado una absorción más eficiente en las células tumorales .

Tratamiento de STS Avanzado o Metastásico

Para pacientes con STS avanzado o metastásico, la this compound ha sido objeto de desarrollo clínico. Ofrece un enfoque novedoso para los pacientes que han recaído o son refractarios a otros tratamientos. El desarrollo clínico de la this compound en este contexto es crucial ya que representa un área de alta necesidad no cubierta .

Mejora de la Focalización Tumoral

El enlace de hidrazona sensible al ácido en la this compound facilita la entrega de una carga útil de fármaco dirigida al tumor. Este mecanismo garantiza que el fármaco activo se libere predominantemente dentro del entorno tumoral, lo que puede conducir a mejores resultados terapéuticos y menos efectos secundarios .

Estudios de Modelos Preclínicos

En estudios preclínicos, la this compound ha demostrado actividad en sistemas modelo de cáncer y xenotrasplantes humanos. Estos estudios son cruciales para comprender el mecanismo de acción del fármaco y para predecir su eficacia y seguridad en humanos .

Monitoreo de los Efectos Cardíacos Subclínicos

Si bien no se ha observado cardiotoxicidad clínica con la this compound, se han demostrado efectos cardíacos moleculares y subclínicos. La investigación en curso en esta área es vital para garantizar la seguridad a largo plazo del fármaco, especialmente cuando se considera su uso en el tratamiento de varios tipos de cáncer .

Direcciones Futuras

Future directions of study for Aldoxorubicin will likely involve its incorporation into combination regimens with other chemotherapies, particularly in those with non-overlapping toxicities to optimize antitumor activity . Despite available therapies after initial systemic therapy, prognosis remains poor in relapsed or refractory soft tissue sarcomas (STS), and the rational and clinical development of novel agents like Aldoxorubicin to improve outcomes in this area of high unmet need is desperately warranted .

Propiedades

IUPAC Name |

N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/b39-23+/t17-,20-,22-,27-,32+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMJQRLIQQTJLR-USGQOSEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N4O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001098062 | |

| Record name | 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, (2E)-2-[1-[(2S,4S)-4-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]-2-hydroxyethylidene]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001098062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity. | |

| Record name | Aldoxorubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1361644-26-9 | |

| Record name | 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, (2E)-2-[1-[(2S,4S)-4-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]-2-hydroxyethylidene]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1361644-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aldoxorubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, (2E)-2-[1-[(2S,4S)-4-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]-2-hydroxyethylidene]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001098062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydrox y-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-di oxopyrrol-1-yl)hexanamide; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALDOXORUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C28MV4IM0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

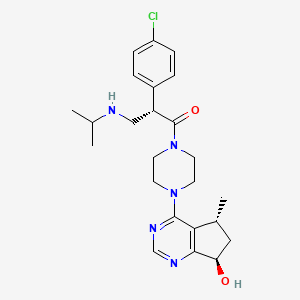

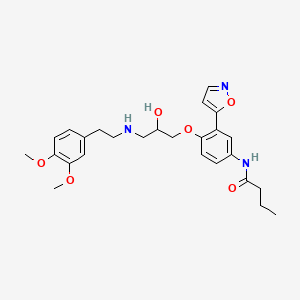

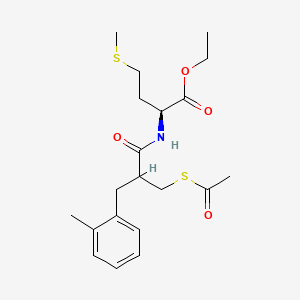

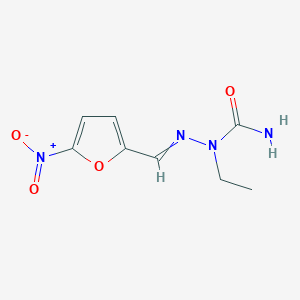

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

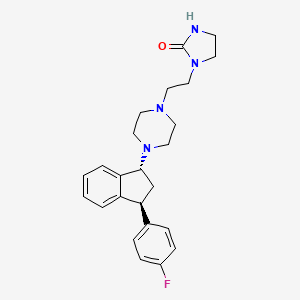

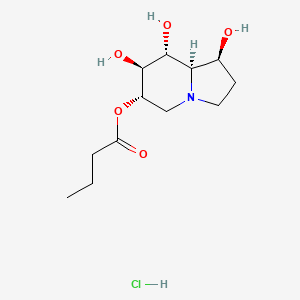

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B1662775.png)

![4-(4-Fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B1662776.png)

![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)